N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-Dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule is substituted at position 6 with a carboxamide group linked to a 3,4-dichlorophenyl moiety and at position 3 with a methyl group.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZKBGGPWSLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichloroaniline with a suitable thiazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chloro groups with the nucleophile.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Thiazolo-Pyrimidine Core
Substituent Modifications at the Carboxamide Position
- N-(4-Methoxyphenyl) Analogs: The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () replaces the 3,4-dichlorophenyl group with a 4-methoxyphenyl substituent. The methoxy group’s electron-donating nature may also alter binding affinity in biological targets .
Phenyltriazole Derivatives :
Compound 8 () introduces a 4-phenyl-1,2,4-triazole-3-thiol group at position 3. The addition of a triazole ring enhances hydrogen-bonding capacity, which could improve interaction with enzymatic active sites .
Modifications in the Fused Ring System
- Thiadiazolo-Pyrimidine Analogs: Derivatives like 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () replace the thiazole ring with a thiadiazole moiety.
- Thieno-Pyrimidine Derivatives: Thieno[2,3-d]pyrimidine analogs () substitute the thiazole ring with a thiophene system. This change alters electronic distribution, as sulfur in thiophene is less basic than in thiazole, affecting reactivity in electrophilic substitutions .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Key Thiazolo-Pyrimidine Derivatives
Notes:
- The target compound’s dichlorophenyl group likely results in higher lipophilicity (logP) compared to methoxy or trimethoxybenzylidene derivatives, impacting membrane permeability.
- Crystal structures () reveal that thiazolo-pyrimidine rings adopt a puckered conformation (deviation: 0.224 Å from plane), stabilizing via C–H···O hydrogen bonds .
Biological Activity
N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also referred to as NSC 712003, is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been identified as a small molecule inhibitor targeting various kinases, including FLT3 and Aurora kinases, which are crucial in cancer cell proliferation and survival. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core structure characterized by:
- A fused thiazole and pyrimidine ring system.
- A carboxamide functional group enhancing its reactivity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H9Cl2N3O |
| Molecular Weight | 285.13 g/mol |
| CAS Number | 5429-88-9 |
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown activity against FLT3-mutated Acute Myeloid Leukemia (AML) cells. The mechanism involves inhibition of FLT3 signaling pathways leading to cell cycle arrest and apoptosis.
Case Studies
- FLT3-Mutated AML : In preclinical trials, NSC 712003 demonstrated significant cytotoxicity against AML cells harboring FLT3 mutations. The compound effectively induced apoptosis and inhibited cell proliferation in these models .
- Combination Therapy : Research indicates that combining NSC 712003 with traditional chemotherapy agents like cytarabine enhances its efficacy. This combination approach has shown promise in overcoming resistance mechanisms often seen in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness primarily against Gram-positive bacteria.
Antimicrobial Efficacy
- Bacterial Strains Tested : The compound was evaluated against several strains including Staphylococcus aureus and Bacillus cereus.
- Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of key enzymatic processes necessary for bacterial growth and replication .
Summary of Biological Activities
Table 2: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It disrupts critical signaling pathways involved in cancer cell survival and proliferation.
- FLT3 Inhibition : By inhibiting the FLT3 receptor tyrosine kinase, the compound prevents downstream signaling that promotes cell growth.
- Aurora Kinase Inhibition : Targeting Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
